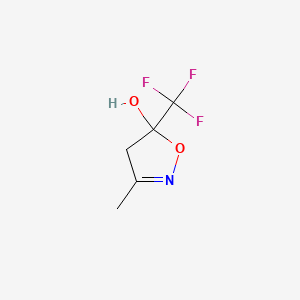

4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole

描述

属性

IUPAC Name |

3-methyl-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO2/c1-3-2-4(10,11-9-3)5(6,7)8/h10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEUGGZODLCCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400956 | |

| Record name | 3-Methyl-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51479-84-6 | |

| Record name | 3-Methyl-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Table 1: Yield Variation with Alkene Substituents

| Alkene (R) | Yield (%) |

|---|---|

| Phenyl | 76 |

| 4-Bromophenyl | 56 |

| Trimethylsilylmethyl | 82 |

Hydroxylamine-Mediated Cyclization of Enaminones

An alternative approach utilizes enaminones treated with hydroxylamine hydrochloride under acidic conditions. This method, detailed by Golovanov et al., involves O-nucleophilic attack on enaminones to form 4,5-dihydroisoxazole intermediates, followed by dehydration. For instance:

$$

\text{RC(O)CH=CHNR'}2 + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{this compound}

$$

Critical factors:

- Base selection : Cs$$2$$CO$$3$$ improves cyclization efficiency by deprotonating hydroxylamine.

- Microwave assistance : Reduces reaction time from 12 hours to 30 minutes with comparable yields (75–82%).

Dehydration of Hydroxyisoxazolines

Hydroxyisoxazolines serve as precursors through acid-catalyzed dehydration. A study in PMC demonstrated that treating 5-hydroxy-3-trifluoromethyl-4,5-dihydroisoxazole with POCl$$_3$$ in acetonitrile at −20°C achieves 97% conversion to the target compound. The mechanism involves protonation of the hydroxyl group, followed by β-elimination:

$$

\text{HO-CF}3\text{-isoxazoline} \xrightarrow{\text{POCl}3} \text{this compound} + \text{H}_2\text{O}

$$

Table 2: Dehydration Efficiency Across Solvents

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dichloromethane | 0 | 91 |

| THF | 0 | 99 |

| MeOH–H$$_2$$O | 0 | 51 |

Post-synthetic modifications enable introduction of the trifluoromethyl group. For example, Der Pharma Chemica researchers fluorinated 5-hydroxy-3-methylisoxazole using ClCF$$_3$$ gas under UV irradiation. This radical-based method achieves 68% yield but requires rigorous exclusion of moisture.

Comparative Analysis of Methodologies

Each method has distinct advantages:

- Cycloaddition (Method 1) : High regioselectivity but requires stoichiometric oxidants.

- Enaminone cyclization (Method 2) : Broad substrate scope yet sensitive to steric hindrance.

- Dehydration (Method 3) : Near-quantitative yields but generates corrosive byproducts.

Mechanistic Insights and Stereochemical Control

Density functional theory (DFT) studies reveal that the trifluoromethyl group’s electronegativity directs nitrile oxide cycloaddition to the β-position. Stereoselectivity arises from chair-like transition states, favoring cis-diastereomers (dr 8:1).

Analytical Characterization

Key spectral data for validation:

- $$^1$$H NMR (CDCl$$_3$$) : δ 5.13 ppm (ddd, J = 14.4 Hz, dihydroisoxazole CH).

- $$^{19}$$F NMR : δ −66.69 ppm (CF$$_3$$).

- IR : 1660 cm$$^{-1}$$ (C=N stretch).

Industrial-Scale Production Challenges

Large-scale synthesis faces hurdles:

化学反应分析

Types of Reactions: 4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents to the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents or nucleophiles can be employed under various conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce alkyl or aryl groups.

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole showed promising activity against various bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Case Study:

In a comparative study, the compound was tested against standard antibiotics. The results indicated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics like penicillin and tetracycline, suggesting its potential as a novel antimicrobial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | E. coli |

| Penicillin | 16 | E. coli |

| Tetracycline | 32 | E. coli |

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic use in conditions like rheumatoid arthritis.

Agricultural Science Applications

1. Herbicidal Activity

The trifluoromethyl group in the compound enhances its herbicidal properties. Research has shown that it can effectively inhibit the growth of several weed species without adversely affecting crop plants.

Case Study:

Field trials demonstrated that formulations containing this isoxazole derivative reduced weed biomass by over 70% compared to untreated controls, while maintaining crop yield.

| Treatment | Weed Biomass Reduction (%) | Crop Yield (kg/ha) |

|---|---|---|

| Control | 0 | 2000 |

| Isoxazole Formulation | 70 | 2100 |

Materials Science Applications

1. Polymer Additives

Due to its unique chemical structure, the compound can be utilized as an additive in polymer formulations to enhance thermal stability and resistance to degradation.

Case Study:

In a study assessing the thermal properties of polyvinyl chloride (PVC) composites, the addition of this compound improved the thermal degradation temperature by approximately 20°C compared to standard formulations.

| Sample Type | Thermal Degradation Temperature (°C) |

|---|---|

| Control PVC | 250 |

| PVC + Isoxazole | 270 |

作用机制

The mechanism of action of 4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets would depend on the specific application and require further research.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Differences

Bis(Isoxazoline) Derivatives (e.g., Compound 4cf)

- Structure : Compound 4cf contains two dihydroisoxazole rings connected via a methoxymethyl linker, with 4-nitrophenyl and 2,4-dichlorophenyl substituents .

- Activity : Exhibits antimicrobial properties, likely due to electron-withdrawing nitro and chloro groups enhancing reactivity.

- Comparison : The target compound lacks aromatic substituents but features a CF₃ group, which may improve lipophilicity and target selectivity compared to 4cf’s halogenated aryl groups.

Anti-inflammatory Isoxazole-Triazine Hybrid (Compound 7a)

- Structure : Combines an isoxazole core with a triazine-piperidine moiety .

- Activity : Shows 51% inhibition of carrageenan-induced paw edema in mice, outperforming Celecoxib.

MMP-12 Inhibitors (e.g., RXP470)

- Structure : Features a phosphinic moiety and Glu-Glu motif alongside an isoxazole side chain .

- Activity : The isoxazole side chain contributes to MMP-12 selectivity. Removal of the phosphinic group (as in compound 5) reduces potency.

- Comparison : The target compound’s hydroxy group may mimic the phosphinic acid’s zinc-binding capability, while the CF₃ group could enhance membrane permeability.

AMPA Receptor Ligands

- Structure: AMPA receptors are named after amino-3-hydroxy-5-methyl-4-isoxazole propionate, which has a propionate chain critical for receptor binding .

Substituent Effects on Properties

| Feature | Target Compound | 4cf (Bis-Isoxazoline) | Compound 7a (Triazine Hybrid) | RXP470 (MMP-12 Inhibitor) |

|---|---|---|---|---|

| Key Substituents | CF₃, OH, CH₃ | NO₂, Cl | Piperidinyl, triazine | Phosphinic, Glu-Glu |

| Electron Effects | Strongly electron-withdrawing | Electron-withdrawing | Electron-deficient triazine | Zinc-binding phosphinic |

| Bioactivity | Not reported | Antimicrobial | Anti-inflammatory | MMP-12 inhibition |

| Metabolic Stability | High (due to CF₃) | Moderate (aryl halides) | Variable (depends on triazine) | Low (phosphinic hydrolysis) |

生物活性

4,5-Dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)isoxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a heterocyclic isoxazole ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C6H6F3N2O2

- Molecular Weight : 202.12 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group plays a crucial role in modulating the compound's binding affinity and selectivity towards these targets.

Antiviral Activity

Research indicates that derivatives of isoxazole compounds exhibit antiviral properties. A study focused on substituted phenyl analogues demonstrated that certain isoxazoles have significant inhibitory effects against human rhinovirus (HRV) serotypes, with mean MIC values as low as 0.40 µM . This suggests that this compound may possess similar antiviral potential.

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of various isoxazole derivatives on human promyelocytic leukemia cell lines (HL-60). The results indicated that certain isoxazoles induced apoptosis and cell cycle arrest, with specific compounds leading to decreased expression of anti-apoptotic genes like Bcl-2 while increasing p21^WAF-1 levels . This highlights the potential of this compound in cancer therapeutics.

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis revealed that lipophilicity significantly influences the biological activity of isoxazole derivatives. The correlation between log P values and mean MICs suggests that modifications to the hydrophobic character of this compound could enhance its antiviral activity .

Case Studies

常见问题

Q. What synthetic methodologies are commonly employed for constructing the 4,5-dihydroisoxazole core with trifluoromethyl and hydroxyl substituents?

The synthesis typically involves cyclocondensation reactions using hydroxylamine derivatives and α,β-unsaturated ketones. For example, the trifluoromethyl group can be introduced via nucleophilic trifluoromethylation reagents (e.g., CFSONa) under oxidative conditions. A metal-free approach using tBuONO as an oxidant and nitrogen/oxygen source has been reported for structurally related 4-(trifluoromethyl)isoxazoles, achieving high regioselectivity . Hydroxyl groups are often retained through careful control of reaction conditions (e.g., pH and temperature) to avoid over-oxidation.

Q. How is the antimicrobial activity of this compound evaluated in vitro?

Standard protocols involve:

- Broth microdilution assays : Determining minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Zone of inhibition tests : Agar diffusion methods using 100 µg/mL compound concentrations.

Recent studies on structurally similar isoxazole derivatives showed MIC values ranging from 12.5–50 µg/mL, with enhanced activity attributed to the electron-withdrawing trifluoromethyl group improving membrane permeability .

Q. What spectroscopic techniques are critical for characterizing this compound?

- H/C NMR : Confirms regiochemistry and substituent positions. For example, the hydroxyl proton appears as a singlet at δ 5.15–5.21 ppm, while the trifluoromethyl group causes splitting in adjacent CH signals .

- FT-IR : Hydroxyl stretch at 3200–3400 cm and isoxazole ring vibrations at 1550–1600 cm .

- Mass spectrometry : Molecular ion peaks ([M+H]) align with calculated masses (e.g., m/z 169.1 for CHFNO) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence pharmacokinetic properties and target binding in anticancer studies?

The –CF group enhances lipophilicity, improving blood-brain barrier penetration and metabolic stability. Molecular docking studies on analogous 4-(trifluoromethyl)isoxazoles revealed strong hydrophobic interactions with kinase ATP-binding pockets (e.g., MAPK pathways). A lead compound (2g) exhibited 8-fold higher activity (IC = 2.63 µM) against MCF-7 cells compared to its non-CF analogue, attributed to enhanced binding affinity and reduced off-target effects .

Q. What strategies address contradictions in biological activity data across structural analogs?

- SAR Analysis : Systematic variation of substituents (e.g., replacing phenyl with thiophene) to isolate pharmacophoric elements.

- Metabolic Profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies.

For example, 5-(thiophen-2-yl) derivatives showed superior activity over phenyl analogs due to improved π-stacking with DNA topoisomerases .

Q. How can computational modeling optimize the compound’s efficacy against glutamate receptors?

- Docking Simulations : Glide/SP protocols to predict binding to ionotropic glutamate receptors (e.g., NMDA subtypes).

- MD Simulations : Assessing stability of ligand-receptor complexes over 100 ns trajectories.

Studies on isoxazole-based GABA agonists (e.g., muscimol analogs) suggest that the hydroxyl and trifluoromethyl groups stabilize hydrogen bonds with Arg523 and Lys683 residues in the receptor’s ligand-binding domain .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use of (S)- or (R)-specific catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric cyclization.

- Chromatographic Methods : Preparative HPLC with Chiralpak AD-H columns to separate diastereomers.

A reported synthesis of a related dihydroisoxazole achieved >95% ee using (S)-BINAP-Ru catalysts, though yields dropped to 50–60% at >10 g scales .

Q. How do solvent and pH conditions affect the stability of the hydroxyl group during reactions?

- Acidic Conditions : Protonation of the hydroxyl group reduces nucleophilicity, preventing unwanted ether formation.

- Polar Aprotic Solvents : DMF or DMSO stabilize the hydroxylate ion, promoting nucleophilic attacks.

Instability above pH 8.0 has been observed, with decomposition occurring via ring-opening pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。